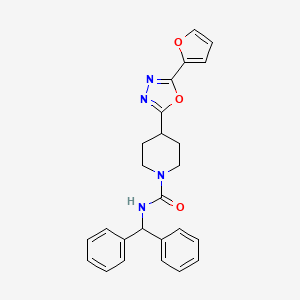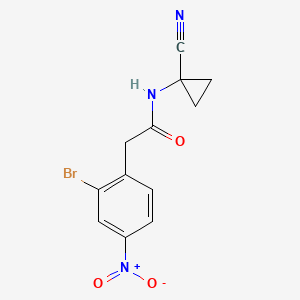
2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the class of cyclopropanecarboxamides and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide has various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of certain proteins involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide in lab experiments is its potential as a new drug candidate. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which limits its use in animal and clinical studies.
Direcciones Futuras
There are several future directions for research on 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide. One area of interest is the development of analogs with improved activity and selectivity against cancer cells. Another area is the investigation of its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to determine its toxicity and pharmacokinetics to facilitate its use in animal and clinical studies.
Conclusion:
In conclusion, 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. While its mechanism of action is not fully understood, studies have shown that it has various biochemical and physiological effects, making it a potential candidate for anticancer drug development. However, its use in lab experiments is limited by the lack of information on its toxicity and pharmacokinetics. Future research directions include the development of analogs with improved activity and selectivity, investigation of its potential as a therapeutic agent for other diseases, and determination of its toxicity and pharmacokinetics.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide involves the reaction of 2-bromo-4-nitroaniline with 1-cyanocyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide has been shown to have potential applications in scientific research. One of the areas of interest is in the field of medicinal chemistry, where this compound can be used to develop new drugs. It has been reported to have activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
Propiedades
IUPAC Name |
2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3/c13-10-6-9(16(18)19)2-1-8(10)5-11(17)15-12(7-14)3-4-12/h1-2,6H,3-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLYQXPTFITFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573213.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2573216.png)

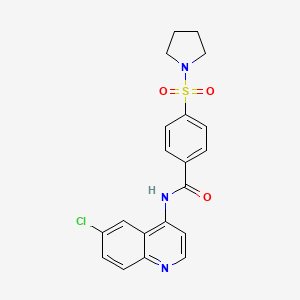

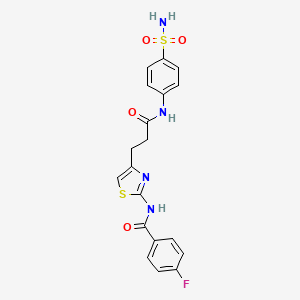
![6-[(4-fluorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2573225.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2573227.png)
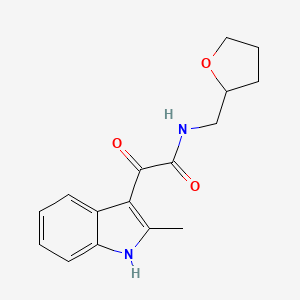

![4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde](/img/structure/B2573232.png)
![3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2573234.png)
